1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide
Description
This compound features a benzimidazole-piperidine-carboxamide scaffold with a brominated aromatic substituent. The benzimidazole moiety is linked to the piperidine ring via a methylene bridge, while the carboxamide group connects the piperidine to a 4-bromo-3-methylphenyl group.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-14-12-16(6-7-17(14)22)23-21(27)15-8-10-26(11-9-15)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISMXPUBSLWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide, such as benzyl chloride, in the presence of a base like potassium carbonate.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate electrophile.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperidine derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Findings:
Core Scaffold Variations :
- Replacing benzimidazole with benzothiazole () or benzodiazolone () alters electron distribution and binding affinity. For example, benzothiazole derivatives often exhibit enhanced antimicrobial activity due to increased lipophilicity .
- The sulfonyl group in may improve metabolic stability compared to the target compound’s methylene bridge .
Substituent Effects :
- Bromine (target compound) vs. chlorine (): Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets but reduce solubility.
- 3-Methylphenyl (target) vs. 4-chlorophenyl (): Methyl groups can sterically hinder binding, while chloro substituents enhance electronegativity .
Synthetic Strategies :
- Copper-catalyzed coupling () or isocyanate-based amidation () are common for benzimidazole-piperidine derivatives.
- Microwave-assisted acetylation () is efficient for modifying benzimidazole amines.
Biological Implications :
- Piperidine-carboxamide derivatives often target enzymes with deep hydrophobic pockets (e.g., kinases, proteases). The target compound’s brominated aromatic group may mimic ATP’s adenine ring in kinase inhibition .
Biological Activity
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide (CAS No. 20223-87-4) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against specific targets, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzimidazole moiety, which is known for its diverse biological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets PLK4 (Polo-like kinase 4), which is crucial in cell division, thus inhibiting tumor growth in various cancer models .
- Efficacy : In preclinical studies, this compound demonstrated significant antiproliferative effects on cancer cell lines, with IC50 values in the low micromolar range. For example, it exhibited an IC50 of approximately 0.64 µM against multiple myeloma cell lines .
- Case Study : In a murine model of colon cancer, treatment with this compound resulted in a notable reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
Antimicrobial Activity
- Broad Spectrum : The compound exhibited antimicrobial properties against various strains, including Staphylococcus aureus and Candida albicans. Notably, it showed a minimum inhibitory concentration (MIC) of less than 1 µg/mL against resistant strains of S. aureus (MRSA) .
- Mechanism : The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways involved in microbial survival .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Bromo Group | Enhances potency against cancer cell lines |
| Benzimidazole Moiety | Critical for binding affinity to target proteins |
| Piperidine Ring | Influences solubility and cellular uptake |
Research indicates that specific substitutions on the benzimidazole ring significantly affect both the potency and selectivity of the compound against different biological targets .
Q & A
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 3RZE for H1) to model interactions. Prioritize residues like Asp107 (H1) and Glu182 (H4) for hydrogen bonding .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Focus on piperidine-carboxamide flexibility and bromophenyl hydrophobic interactions .
- QSAR : Train models on benzimidazole analogs (e.g., PB4–PB13 in ) using descriptors like LogP and polar surface area .
How can thermal degradation pathways be characterized to ensure compound stability during storage?
Q. Advanced Research Focus
- TGA/DTA : Analyze weight loss profiles under N₂ atmosphere (10°C/min). Benzimidazole derivatives typically show decomposition >250°C, with exothermic peaks indicating oxidative breakdown .
- LC-MS stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor for hydrolysis (amide bond cleavage) or demethylation (4-bromo-3-methylphenyl group) .
What strategies validate the compound’s selectivity in kinase or protease inhibition assays?
Q. Advanced Research Focus
- Kinome-wide profiling : Use Eurofins KinaseProfiler™ to test against 468 kinases at 1 µM. Prioritize off-target hits with >50% inhibition .
- Crystallography : Co-crystallize with target enzymes (e.g., PI3Kγ) to identify binding motifs. highlights benzimidazole-triazole derivatives binding to ATP pockets via π-π stacking .
How can structural modifications enhance the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Bioisosteric replacement : Substitute the 4-bromo group with CF₃ () to improve metabolic stability without altering steric bulk.
- Pro-drug design : Convert the carboxamide to a methyl ester for enhanced oral bioavailability, with enzymatic cleavage in vivo .
What analytical methods resolve spectral overlaps in complex reaction mixtures?
Q. Basic Research Focus
- 2D NMR (COSY, NOESY) : Differentiate regioisomers (e.g., benzimidazole C2 vs. C5 substitution) using through-space correlations .
- HPLC-PDA : Use C18 columns with 0.1% TFA in H₂O/ACN gradients. Retention times for benzimidazole derivatives range 8–12 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
